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Compound of Interest

2-Chlorooxazolo[5,4-c]pyridine
Compound Name:

hydrochloride
CAS No.: 1258650-05-3
Cat. No.: B1421860

Get Quote

Executive Summary: The Scaffold Advantage

In the landscape of kinase inhibitor design and fragment-based drug discovery (FBDD), 2-
Chlorooxazolo[5,4-c]pyridine represents a high-value "privileged scaffold."[1] Structurally, it
serves as a bioisostere for purine bases (adenine/guanine), allowing it to occupy the ATP-
binding pocket of various enzymes, including FAAH (Fatty Acid Amide Hydrolase) and c-Met
kinases.

Unlike its more common isomers (e.g., oxazolo[4,5-b]pyridine), the [5,4-c] fusion alters the
vector of substituents at the 2-position, providing unique geometric access to the "hinge region"
of kinase domains. The hydrochloride salt form (CAS 1258650-05-3) is the preferred storage
entity due to the inherent instability of the free base 2-chloro imidate moiety toward hydrolysis.

[1]

Chemical Identity & Properties
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Property Data

Systematic Name 2-Chlorooxazolo[5,4-c]pyridine hydrochloride
CAS Number (HCI) 1258650-05-3

CAS Number (Free Base) 916792-10-4

Molecular Formula CeHsCIN2O[1][2][3][4][5]6] - HCI

Molecular Weight 190.46 g/mol (Salt) / 154.55 g/mol (Base)
Appearance Off-white to pale yellow hygroscopic solid

Solubilit Soluble in DMSO, Methanol; Decomposes in
olubili
Y water (slow hydrolysis)

-20°C, Inert Atmosphere (Argon/Nitrogen),
Storage ]
Desiccated

Synthetic Architecture

The synthesis of 2-chlorooxazolo[5,4-c]pyridine is non-trivial due to the electron-deficient
nature of the pyridine ring, which makes the initial cyclization sensitive.[1] The following
workflow describes the optimal route starting from 3-amino-4-hydroxypyridine.

Mechanistic Pathway (DOT Visualization)

Click to download full resolution via product page

Figure 1: Step-wise synthetic logic from pyridyl precursor to the stable hydrochloride salt.[1][2]

Detailed Experimental Protocol

Note: This protocol is synthesized from standard methodologies for fused oxazolopyridines.

Step 1: Cyclization to the Oxazolone[1]
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e Reagents: 3-Amino-4-hydroxypyridine (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.2 eq),
anhydrous THF.

e Procedure: Dissolve the aminopyridine in refluxing THF. Add CDI portion-wise to control gas
evolution (

)

« Critical Control: Maintain anhydrous conditions. Moisture competes with the amine for CDI,
reducing yield.

o Workup: The intermediate oxazolo[5,4-c]pyridin-2(1H)-one often precipitates upon cooling.[1]
Filter and wash with cold ether.

Step 2: Chlorination (The Critical Step)[1]

o Reagents: Oxazolone intermediate (from Step 1), Phosphorus Oxychloride (

) (Excess), Phosphorus Pentachloride (
) (0.1 eq catalyst).

o Procedure: Suspend the oxazolone in neat

.Add
. Heat to 90-100°C for 3-5 hours.

e Observation: The suspension will clear as the reaction proceeds to the chloro-imidate.[1]
¢ Quench:Caution: Remove excess

via vacuum distillation. Pour the residue onto crushed ice/NaHCO3 carefully to neutralize.
Extract immediately with DCM.[1]

o Why this matters: The 2-chloro species is hydrolytically unstable in acidic aqueous media.
[1] Rapid extraction is vital.[1]

Step 3: Salt Formation

 Dissolve the crude free base in anhydrous diethyl ether or dioxane.[1]
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e Add 4M HCI in dioxane dropwise at 0°C.

e The hydrochloride salt (CAS 1258650-05-3) precipitates immediately.[1] Filter under
nitrogen.[1]

Reactivity Profile & Applications

The 2-chloro substituent is a "chemical warhead" designed for Nucleophilic Aromatic
Substitution (

).[1] The [5,4-c] fusion creates a specific electronic environment that activates the C2 position.

[1]
Reactivity Logic

o Electrophilicity: The oxazole ring pulls electron density, making C2 highly positive.

» Regioselectivity: Unlike dichlorinated scaffolds, this mono-chloro species directs nucleophiles
exclusively to the oxazole ring, leaving the pyridine ring intact for later functionalization (e.qg.,
via Suzuki coupling if halogens are present on the pyridine).

Functionalization Workflow (DOT Visualization)
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Figure 2: Divergent synthesis capabilities from the core scaffold.[1]
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Handling, Stability, and Safety

Warning: This compound is a potent skin sensitizer and likely corrosive.

o Hydrolytic Instability: The C-Cl bond is susceptible to hydrolysis by atmospheric moisture,
reverting the compound to the inert oxazolone.[1]

o Indicator: If the solid turns from white to sticky/yellow, hydrolysis has occurred (release of
HCIl gas).

» Self-Validation Protocol: Before using in a critical reaction, acquire a 1H NMR in DMSO-d6.

o Valid: Sharp aromatic peaks for the pyridine ring; absence of broad exchangeable protons
(unless salt NH+ is visible).

o Invalid: Appearance of a broad singlet >10 ppm indicates hydrolysis to the cyclic amide
(oxazolone).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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